molecular formula C13H18BBrO3 B1528956 2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 868629-78-1

2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1528956
CAS No.: 868629-78-1
M. Wt: 313 g/mol
InChI Key: YAHLNIAKBFYRMV-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

The synthesis of 2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-bromo-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis. Industrial production methods often employ continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki–Miyaura coupling reactions, where it reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the major products are biaryl or styrene derivatives. This compound can also participate in other cross-coupling reactions, such as Sonogashira and Heck reactions, under appropriate conditions.

Scientific Research Applications

This compound is extensively used in scientific research for the synthesis of complex organic molecules. In chemistry, it is a key reagent for constructing biaryl compounds, which are important in pharmaceuticals, agrochemicals, and materials science. In biology and medicine, it is used to synthesize biologically active molecules, including potential drug candidates. Its applications in industry include the production of polymers and advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst. The molecular targets are typically aryl or vinyl halides, and the pathways involved include oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Similar compounds include other boronic esters and boronic acids used in Suzuki–Miyaura coupling, such as phenylboronic acid and 4,4,5,5-tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane. Compared to these compounds, 2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique reactivity due to the presence of the bromo and methoxy substituents, which can influence the electronic properties and steric hindrance, thereby affecting the reaction outcomes.

Properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(15)6-7-11(10)16-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHLNIAKBFYRMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725495
Record name 2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868629-78-1
Record name 2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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